1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
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Overview
Description
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound with the molecular formula C10H13NO.BrH. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide has several scientific research applications:
Neuroprotection: It demonstrates significant neuroprotective activity by interacting with dopamine receptors and inhibiting the formation of free radicals.
Antidepressant-like Activity: This compound shows antidepressant-like effects in animal models, making it a potential candidate for depression therapy.
Parkinson’s Disease Research: It is studied for its potential role in preventing Parkinson’s disease due to its ability to inhibit monoamine oxidase (MAO) enzymes and increase neurotransmitter levels in the brain.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
Target of Action
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical reagent used in organic synthesis
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiqs, in general, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Cellular Effects
It is suggested that it may have some influence on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to confirm these effects.
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the isoquinoline derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative without the methyl and hydroxyl groups, known for its neuroprotective properties.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with additional hydroxyl groups, which may have different biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar to the compound but lacks the hydroxyl group, affecting its chemical reactivity and biological activity.
This compound stands out due to its unique combination of neuroprotective, antidepressant-like, and antioxidant properties, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c1-7-10-3-2-9(12)6-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAIMTCPZTZKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25939-85-9 |
Source
|
Record name | 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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